molecular formula C11H11FO4S B2893082 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid CAS No. 1156165-30-8

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid

Cat. No.: B2893082
CAS No.: 1156165-30-8
M. Wt: 258.26
InChI Key: MTFUBYBSMODJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid is an organic compound that features a cyclopropylmethylsulfonyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropylmethylsulfonyl Group: This step involves the reaction of cyclopropylmethyl chloride with sodium sulfinate to form cyclopropylmethylsulfonyl chloride.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination of a suitable benzoic acid derivative.

    Coupling Reaction: The final step involves coupling the cyclopropylmethylsulfonyl chloride with the fluorinated benzoic acid derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethylsulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-(Cyclopropylmethylsulfonyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    5-(Cyclopropylmethylsulfonyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

5-(cyclopropylmethylsulfonyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4S/c12-10-4-3-8(5-9(10)11(13)14)17(15,16)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFUBYBSMODJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.